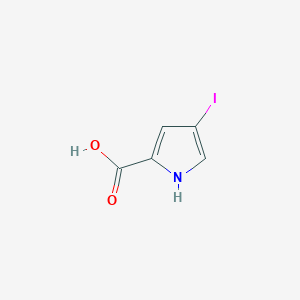

4-iodo-1H-pyrrole-2-carboxylic Acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-iodo-1H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4INO2/c6-3-1-4(5(8)9)7-2-3/h1-2,7H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGSPYCIHODWVMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=C1I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60452662 | |

| Record name | 4-iodo-1H-pyrrole-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252861-26-0 | |

| Record name | 4-iodo-1H-pyrrole-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-iodo-1H-pyrrole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-iodo-1H-pyrrole-2-carboxylic acid chemical properties

An In-depth Technical Guide to 4-iodo-1H-pyrrole-2-carboxylic acid: Properties, Synthesis, and Applications

Introduction

This compound is a halogenated heterocyclic compound that has emerged as a critical building block in modern synthetic chemistry. Its unique electronic and structural properties, conferred by the presence of an electron-rich pyrrole ring, a deactivating carboxylic acid group, and a reactive iodine atom, make it a versatile synthon. This guide provides an in-depth analysis of its chemical properties, synthesis, and applications, with a focus on its role in the development of novel pharmaceuticals and functional materials. This document is intended for researchers, scientists, and drug development professionals who require a deep technical understanding of this important molecule.

Physicochemical Properties

The utility of this compound in a laboratory setting is dictated by its physical and chemical properties. A thorough understanding of these characteristics is essential for its proper handling, storage, and application in chemical synthesis.

Structural and General Properties

The molecule consists of a five-membered pyrrole ring substituted with a carboxylic acid at the 2-position and an iodine atom at the 4-position. The presence of both an electron-withdrawing group (the carboxylic acid) and a polarizable halogen modifies the reactivity of the pyrrole core.

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 59273-99-3 | |

| Molecular Formula | C₅H₄INO₂ | |

| Molecular Weight | 252.99 g/mol | |

| Appearance | Off-white to light brown crystalline powder | |

| Melting Point | 198-202 °C (decomposes) |

| Purity | Typically >97% | |

Solubility Profile

While exact quantitative data is not extensively published, empirical evidence from synthetic protocols suggests the following solubility characteristics:

-

Soluble: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and other polar aprotic solvents.

-

Slightly Soluble: Methanol, Ethanol.

-

Insoluble: Water, Hexanes, Diethyl ether.

The carboxylic acid group provides a handle for increasing aqueous solubility by deprotonation with a suitable base to form the corresponding carboxylate salt.

Spectroscopic Signature

The structural features of this compound give rise to a distinct spectroscopic profile.

-

¹H NMR: In a typical spectrum (DMSO-d₆), one would expect to see distinct signals for the two protons on the pyrrole ring and the acidic proton of the carboxylic acid, as well as the N-H proton. A representative spectrum shows peaks at approximately δ 7.05 (d, 1H), 7.25 (d, 1H), and a broad singlet for the COOH proton above 12 ppm.

-

¹³C NMR: The spectrum will show five distinct signals for the carbon atoms of the pyrrole ring and the carboxylic acid carbon. The carbon bearing the iodine (C4) will be significantly shifted due to the heavy atom effect.

-

IR Spectroscopy: Key stretches would include a broad O-H band for the carboxylic acid (around 3000 cm⁻¹), a C=O stretch (around 1680 cm⁻¹), and N-H stretching (around 3300 cm⁻¹).

Synthesis and Mechanism

The most common and efficient synthesis of this compound involves the direct iodination of 1H-pyrrole-2-carboxylic acid. This reaction is a classic example of electrophilic aromatic substitution on an electron-rich heterocycle.

Synthetic Protocol

Reaction: Iodination of 1H-pyrrole-2-carboxylic acid.

Reagents:

-

1H-Pyrrole-2-carboxylic acid

-

Iodine (I₂)

-

Potassium Iodide (KI)

-

Sodium Bicarbonate (NaHCO₃)

-

Water

Step-by-Step Methodology:

-

Preparation: In a suitable reaction vessel, dissolve 1H-pyrrole-2-carboxylic acid and sodium bicarbonate in water. The sodium bicarbonate acts as a base to deprotonate the carboxylic acid, forming the more water-soluble carboxylate salt and activating the ring towards electrophilic attack.

-

Iodinating Agent: In a separate flask, prepare the iodinating agent by dissolving iodine (I₂) and potassium iodide (KI) in water. The KI reacts with I₂ to form the triiodide ion (I₃⁻), which is more soluble in water and serves as a milder source of electrophilic iodine.

-

Reaction: Slowly add the iodine solution to the solution of the pyrrole carboxylate at room temperature. The reaction is typically monitored by TLC until the starting material is consumed.

-

Workup: Upon completion, the reaction mixture is acidified with an acid like HCl. This protonates the carboxylate, causing the this compound product to precipitate out of the aqueous solution due to its low water solubility.

-

Purification: The crude product is collected by filtration, washed with cold water to remove any remaining salts, and then dried under vacuum. Further purification can be achieved by recrystallization if necessary.

Mechanistic Rationale

The carboxylic acid group at the 2-position is an electron-withdrawing group, which deactivates the pyrrole ring towards electrophilic substitution. However, the nitrogen atom is a powerful activating group, directing incoming electrophiles to the 3- and 4-positions. The iodination occurs preferentially at the 4-position due to a combination of electronic and steric factors. The use of a base (NaHCO₃) is crucial as it deprotonates the carboxylic acid, reducing its deactivating effect and increasing the overall electron density of the pyrrole ring, thus facilitating the electrophilic attack by iodine.

Caption: Synthetic workflow for this compound.

Reactivity and Applications

The synthetic value of this compound lies in the orthogonal reactivity of its functional groups. The C-I bond is a prime handle for carbon-carbon and carbon-heteroatom bond formation via cross-coupling reactions, while the carboxylic acid can be used for amide bond formation or other modifications.

Cross-Coupling Reactions

The iodine substituent makes the 4-position of the pyrrole ring highly amenable to palladium-catalyzed cross-coupling reactions. This is a cornerstone of its utility as a building block.

-

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds. This is widely used to introduce aryl or heteroaryl substituents at the 4-position.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, providing access to alkynylated pyrroles.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, allowing for the introduction of diverse nitrogen-containing functional groups.

Caption: Key cross-coupling reactions of the title compound.

Applications in Drug Discovery

This molecule is a key intermediate in the synthesis of a wide range of biologically active compounds.

-

Hepatitis C Virus (HCV) Inhibitors: It has been utilized in the synthesis of potent HCV NS5A inhibitors. The pyrrole core often serves as a central scaffold, with the 4-position being functionalized to interact with the target protein.

-

Oncology: It is a precursor for the synthesis of kinase inhibitors and other anti-cancer agents. For example, it can be used to construct complex heterocyclic systems that mimic the hinge-binding motifs of ATP-competitive inhibitors.

-

Other Therapeutic Areas: Its derivatives have been explored as antibacterial agents and for the treatment of central nervous system disorders.

Handling and Safety

As with any laboratory chemical, proper handling is essential.

-

Safety: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents.

-

Toxicity: While specific toxicity data is limited, it should be handled with care as iodo-organic compounds can be irritants.

Conclusion

This compound is a high-value chemical intermediate whose importance is rooted in its versatile reactivity. The ability to selectively functionalize the C-I bond via modern cross-coupling chemistry, while retaining the carboxylic acid for further derivatization, provides a powerful strategy for the rapid construction of complex molecular architectures. Its continued application in medicinal chemistry and materials science underscores its status as an indispensable tool for the modern synthetic chemist.

References

-

This compound NMR Data. Good Scents Company. [Link]

4-iodo-1H-pyrrole-2-carboxylic acid synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 4-iodo-1H-pyrrole-2-carboxylic acid

Abstract

This compound is a halogenated pyrrole derivative of significant interest in medicinal chemistry and materials science. Its structural motif is a valuable building block for the synthesis of more complex bioactive molecules and functional materials. This guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, grounded in established chemical principles and analytical techniques. We will explore a robust synthetic strategy, from the formation of the core pyrrole ring to its regioselective iodination, and detail the spectroscopic and physical methods required for unambiguous structural confirmation and purity assessment.

Introduction and Significance

Pyrrole-2-carboxylic acid and its derivatives are a class of heterocyclic compounds prevalent in natural products and pharmaceuticals. The introduction of a halogen, such as iodine, at a specific position on the pyrrole ring dramatically influences the molecule's electronic properties, lipophilicity, and metabolic stability. Furthermore, the iodine atom serves as a versatile synthetic handle for further functionalization via cross-coupling reactions. This compound, in particular, has been noted for its potential in inhibiting the growth of cancer cells by interfering with RNA and DNA production.[1][2] This guide aims to provide researchers with the foundational knowledge and practical protocols to confidently synthesize and characterize this important chemical entity.

Synthetic Methodology: A Two-Step Approach

The most logical and efficient synthesis of this compound involves a two-step process: first, the synthesis of the precursor, 1H-pyrrole-2-carboxylic acid, followed by the regioselective iodination of the pyrrole ring at the C4 position.

Logical Flow of Synthesis

The diagram below outlines the strategic workflow for the preparation of the target compound.

Caption: Overall synthetic strategy for this compound.

Step 1: Synthesis of 1H-Pyrrole-2-carboxylic Acid (Precursor)

While various methods exist for synthesizing the pyrrole-2-carboxylic acid core[3][4], a common and reliable laboratory-scale approach involves the carboxylation of pyrrole. An iron-catalyzed reaction provides an effective route.[5]

Protocol: Iron-Catalyzed Carboxylation of Pyrrole

-

Rationale: This method utilizes readily available starting materials and an iron catalyst, which is more sustainable than many heavy metal alternatives. The reaction proceeds through a proposed trichloromethyl intermediate followed by methanolysis to form the methyl ester, which is then hydrolyzed to the carboxylic acid.[5]

-

Step 1a: Ester Formation

-

To an oven-dried, round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1H-pyrrole, a suitable iron catalyst (e.g., FeCl₃, trace amounts), and an excess of methanol.

-

Add carbon tetrachloride (CCl₄) dropwise to the stirred solution.

-

Heat the reaction mixture to reflux (approximately 65°C) for 3-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude methyl 1H-pyrrole-2-carboxylate.

-

-

Step 1b: Saponification (Hydrolysis)

-

Dissolve the crude methyl ester in a mixture of methanol and water.

-

Add an excess of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).

-

Stir the mixture at room temperature or with gentle heating until the ester is fully hydrolyzed (monitor by TLC).

-

Remove the methanol under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify with a strong acid (e.g., 2M HCl) until the pH is acidic, causing the product to precipitate.

-

Collect the solid 1H-pyrrole-2-carboxylic acid by vacuum filtration, wash with cold water, and dry under vacuum.

-

Step 2: Regioselective Iodination

The electron-rich pyrrole ring is susceptible to electrophilic substitution. The carboxylic acid group at the C2 position is an electron-withdrawing, meta-directing group in classical aromatic systems. However, in pyrroles, the nitrogen lone pair strongly activates the ring, and substitution typically occurs at the C5 or C4 position. The C4 position is sterically less hindered and electronically favorable for iodination.

Protocol: Direct Iodination using Iodine Monochloride

-

Rationale: Iodine monochloride (ICl) is an effective and regioselective iodinating agent for activated aromatic systems like pyrroles.[6] Using a solid support like Celite can improve handling and reaction efficiency.[6]

-

Procedure:

-

In a flask protected from light, dissolve 1H-pyrrole-2-carboxylic acid in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add Celite® to the solution to form a slurry.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add a solution of iodine monochloride (ICl) (1.0 to 1.1 equivalents) in the same solvent dropwise with vigorous stirring.

-

Allow the reaction to stir at 0°C for 1-2 hours, then warm to room temperature. Monitor the reaction's completion by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted iodine.

-

Filter the mixture to remove the Celite, washing with the organic solvent.

-

Separate the organic layer, wash with water and brine, then dry over anhydrous magnesium sulfate (MgSO₄).

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

Purification

The crude product is typically purified by recrystallization.

-

Procedure:

-

Dissolve the crude solid in a minimum amount of a hot solvent system, such as ethanol/water or ethyl acetate/hexane.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry thoroughly under vacuum.

-

Characterization and Data Analysis

Unambiguous identification and purity assessment are critical. The following section details the expected analytical data for this compound.

Workflow for Compound Characterization

Caption: A logical workflow for the analytical characterization of the final product.

Physical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₄INO₂ | [1][7] |

| Molecular Weight | 237.00 g/mol | [1][7] |

| Appearance | Solid | |

| Melting Point | 184 - 186 °C | |

| CAS Number | 252861-26-0 | [1][7] |

| InChIKey | PGSPYCIHODWVMJ-UHFFFAOYSA-N |

Spectroscopic Characterization

-

¹H NMR Spectroscopy (Proton NMR)

-

Expected Spectrum: (500 MHz, DMSO-d₆): The spectrum is expected to show three signals in the aromatic region corresponding to the pyrrole ring protons and two broad signals for the N-H and O-H protons.

-

δ ~12.5-13.5 ppm (s, 1H): Carboxylic acid proton (-COOH). This signal is typically broad.

-

δ ~11.5-12.5 ppm (s, 1H): Pyrrole N-H proton. This signal is also broad.

-

δ ~7.0 ppm (d, J ≈ 2.0 Hz, 1H): Proton at the C5 position (H-5). It appears as a doublet due to coupling with H-3.

-

δ ~6.8 ppm (d, J ≈ 2.0 Hz, 1H): Proton at the C3 position (H-3). It appears as a doublet due to coupling with H-5. The iodine at C4 removes the coupling to H-4.

-

-

¹³C NMR Spectroscopy (Carbon NMR)

-

Expected Spectrum: (125 MHz, DMSO-d₆): The spectrum should display five distinct signals for the five carbon atoms in the molecule.

-

δ ~160-165 ppm: Carboxylic acid carbonyl carbon (C=O).

-

δ ~125-130 ppm: C2 carbon, attached to the carboxylic acid group.

-

δ ~120-125 ppm: C5 carbon.

-

δ ~115-120 ppm: C3 carbon.

-

δ ~70-80 ppm: C4 carbon, attached to the iodine atom. The heavy iodine atom has a significant shielding effect, shifting this signal upfield.

-

-

Mass Spectrometry (MS)

-

Technique: Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Expected Result: The mass spectrum should show a prominent molecular ion peak (M⁺) at m/z = 237, corresponding to the molecular weight of the compound. The spectrum will also show fragment ions, such as the loss of COOH (m/z = 192) and the loss of iodine (m/z = 110).

-

-

Infrared (IR) Spectroscopy

-

Technique: Attenuated Total Reflectance (ATR) or KBr pellet.

-

Expected Absorption Bands:

-

3200-3400 cm⁻¹ (broad): N-H stretching vibration of the pyrrole ring.

-

2500-3300 cm⁻¹ (very broad): O-H stretching of the carboxylic acid dimer.

-

~1680 cm⁻¹ (strong): C=O stretching of the carboxylic acid.

-

~500-600 cm⁻¹: C-I stretching vibration.

-

-

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazard Identification: The compound is classified as harmful and an irritant.[1]

-

H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Recommended Precautions:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Conclusion

This guide has outlined a reliable and well-documented pathway for the synthesis and characterization of this compound. By following the detailed protocols for precursor synthesis, regioselective iodination, and subsequent purification, researchers can obtain this valuable chemical building block in high purity. The comprehensive characterization data provided serves as a benchmark for verifying the structural integrity of the synthesized compound. Adherence to the described methodologies and safety protocols will empower scientists in drug discovery and materials science to effectively utilize this versatile molecule in their research endeavors.

References

-

Pyrrole-2-carboxaldehydes: Origins and Physiological Activities . National Center for Biotechnology Information (PMC). Available at: [Link]

-

Synthesis of 3‐substituted pyrrole‐2‐carboxylic acid derivatives from... . ResearchGate. Available at: [Link]

-

Synthesis of Pyrrole‐2‐Carboxylic Acid from Cellulose‐ and Chitin‐Based Feedstocks Discovered by the Automated Route Search . ResearchGate. Available at: [Link]

-

New Synthesis of Pyrrole-2-carboxylic and Pyrrole-2,5-dicarboxylic Acid Esters in the Presence of Iron-Containing Catalysts . ResearchGate. Available at: [Link]

-

Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines . ACS Publications. Available at: [Link]

-

Pyrrole-2-Carboxylic Acid as a Ligand for the Cu-Catalyzed Reactions of Primary Anilines with Aryl Halides . National Center for Biotechnology Information (PMC). Available at: [Link]

-

Iodination of 7-azaindole and pyrrole . ResearchGate. Available at: [Link]

-

Pyrrole-2-Carboxylic Acid | C5H5NO2 | CID 12473 . PubChem. Available at: [Link]

-

Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks . National Center for Biotechnology Information (PMC). Available at: [Link]

-

Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives . VLife Sciences. Available at: [Link]

-

Kinetics of Pyrrole Substitutions. The Iodination Reaction . ACS Publications. Available at: [Link]

Sources

The Rising Therapeutic Potential of 4-Iodo-1H-pyrrole-2-carboxylic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Within this diverse family, derivatives of 4-iodo-1H-pyrrole-2-carboxylic acid are emerging as a class of molecules with significant therapeutic promise. This technical guide provides a comprehensive overview of the known biological activities of these compounds, focusing on their potential as anticancer and antimicrobial agents. We will delve into their proposed mechanisms of action, supported by data from related halogenated pyrrole analogs, and provide detailed experimental protocols for their biological evaluation. This guide is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics based on this intriguing molecular framework.

Introduction: The Significance of the this compound Scaffold

The 1H-pyrrole-2-carboxylic acid moiety is a key structural feature in many biologically active natural products and synthetic compounds.[1][3] The introduction of a halogen atom, particularly iodine, at the 4-position can significantly modulate the electronic and lipophilic properties of the molecule, often leading to enhanced biological activity. While comprehensive research on a wide range of this compound derivatives is still an evolving field, the parent compound itself has demonstrated notable bioactivity.

Commercial sources indicate that this compound exhibits inhibitory properties against the growth of various cancer cell lines, including lung, leukemia, and breast cancer.[4] Furthermore, it has been reported to possess antifungal activity.[4] These preliminary findings underscore the potential of this scaffold as a starting point for the development of novel therapeutic agents.

Anticancer Activity: A Focus on RNA Polymerase II Inhibition

A key aspect of the anticancer potential of this compound lies in its proposed mechanism of action: the inhibition of RNA polymerase II.[4] This enzyme is fundamentally important in the transcription of all protein-coding genes in eukaryotes, making it a critical target for cancer therapy.[5] By inhibiting RNA polymerase II, a compound can effectively halt the production of proteins essential for cancer cell growth and proliferation, ultimately leading to apoptosis.

The inhibition of transcription by pyrrole-containing small molecules is a documented phenomenon. Pyrrole-imidazole polyamides, for instance, are a class of synthetic ligands that can bind to the minor groove of DNA with high sequence specificity, thereby blocking the binding of transcription factors and inhibiting transcription by RNA polymerase II.[6][7]

Proposed Mechanism of Action: RNA Polymerase II Inhibition

The precise molecular interactions through which this compound and its derivatives may inhibit RNA polymerase II are yet to be fully elucidated. However, a plausible hypothesis involves the compound binding to a critical site on the enzyme, thereby preventing its proper function. This could occur at various stages of the transcription cycle, including initiation, elongation, or termination.

Caption: Proposed mechanism of RNA polymerase II inhibition.

Antimicrobial Potential: Insights from Halogenated Pyrrole Analogs

The observation of antifungal activity for the parent 4-iodo-pyrrole compound is consistent with findings for other halogenated pyrrole derivatives.[4] For instance, brominated pyrrole derivatives have been reported to exhibit antifungal properties.[8] This suggests that the presence of a halogen at the 4-position of the pyrrole ring is a key determinant for this type of bioactivity.

Furthermore, the broader class of halogen-substituted pyrrole-2-carboxamides has been identified as an integral molecular fragment in a number of natural and synthetic anti-infective agents.[9] These compounds have been shown to be potent inhibitors of bacterial DNA gyrase B, a validated target for antibacterial drug discovery.[9] This provides a compelling rationale for the exploration of 4-iodo-1H-pyrrole-2-carboxamide derivatives as potential antibacterial agents.

Synthesis of Halogenated Pyrrole Building Blocks

The synthesis of halogenated pyrrole-2-carboxylic acids and their derivatives is a critical step in the exploration of their biological activities. Various synthetic routes have been developed for the preparation of these compounds. For example, the bromination of pyrrole-2-carboxylic acid can be achieved using bromine in acetic acid.[10]

General Synthetic Scheme for Halogenated Pyrrole-2-Carboxylic Acid Derivatives

A common strategy for the synthesis of derivatives involves the initial halogenation of the pyrrole ring, followed by modification of the carboxylic acid group, for example, through amidation or esterification.

Caption: General synthetic workflow for derivatives.

Experimental Protocols for Biological Evaluation

To rigorously assess the biological activity of novel this compound derivatives, standardized in vitro assays are essential. The following protocols for determining cytotoxicity against cancer cell lines and for evaluating antimicrobial activity are provided as a guide.

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium and add to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for a further 4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Antimicrobial Susceptibility Testing: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

-

Compound Preparation: Prepare a stock solution of the test compound and make serial two-fold dilutions in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism with no compound) and a negative control (broth only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.

Data Presentation and Interpretation

The results from the biological assays should be presented in a clear and concise manner to facilitate comparison between different derivatives.

Table 1: Example Data Table for Cytotoxicity of this compound Derivatives

| Compound ID | R-Group | Cell Line | IC50 (µM) |

| Parent | H | A549 (Lung) | Value |

| Derivative 1 | -CONH-Phenyl | A549 (Lung) | Value |

| Derivative 2 | -COOCH2-Phenyl | A549 (Lung) | Value |

| Parent | H | MCF-7 (Breast) | Value |

| Derivative 1 | -CONH-Phenyl | MCF-7 (Breast) | Value |

| Derivative 2 | -COOCH2-Phenyl | MCF-7 (Breast) | Value |

Table 2: Example Data Table for Antimicrobial Activity of this compound Derivatives

| Compound ID | R-Group | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |

| Parent | H | Value | Value | Value |

| Derivative 1 | -CONH-Phenyl | Value | Value | Value |

| Derivative 2 | -COOCH2-Phenyl | Value | Value | Value |

Conclusion and Future Directions

Derivatives of this compound represent a promising class of compounds with demonstrated potential in the fields of oncology and infectious diseases. The available data, though preliminary, strongly suggests that this scaffold is a valuable starting point for the design and synthesis of novel therapeutic agents. The proposed mechanism of action through the inhibition of RNA polymerase II for its anticancer effects, and the known antimicrobial activities of related halogenated pyrroles, provide a solid foundation for further research.

Future work should focus on the synthesis of a diverse library of this compound derivatives, particularly amides and esters, to establish a comprehensive structure-activity relationship (SAR). In-depth mechanistic studies are also required to confirm the inhibition of RNA polymerase II and to identify the specific molecular targets for their antimicrobial activity. With a systematic and multidisciplinary approach, the full therapeutic potential of this exciting class of molecules can be unlocked.

References

-

Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. PubMed Central. [Link]

-

Anti-repression of RNA polymerase II transcription by pyrrole-imidazole polyamides. PubMed. [Link]

-

Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. PMC - NIH. [Link]

-

Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. NIH. [Link]

-

Design and Synthesis of Diverse Pyrrole-2-carboxamide Derivatives as a Potent Antibacterial Agents. ResearchGate. [Link]

-

Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. VLife Sciences. [Link]

-

Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. Taylor & Francis Online. [Link]

-

Inhibition of RNA polymerase II transcription in human cells by synthetic DNA-binding ligands. PubMed Central. [Link]

-

Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. PMC - NIH. [Link]

-

Antifungal Activities of Natural Products and Their Hybrid Molecules. MDPI. [Link]

-

Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. MDPI. [Link]

-

Thiolutin is a direct inhibitor of RNA Polymerase II. bioRxiv. [Link]

-

Design, synthesis and in vitro cytotoxicity studies of novel pyrrolo[6][11][11][12] benzodiazepine-glycosylated pyrrole and imidazole polyamide conjugates. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Acetylcholinesterase-Inhibiting Activity of Pyrrole Derivatives from a Novel Marine Gliding Bacterium, Rapidithrix thailandica. ResearchGate. [Link]

-

What are RNA polymerase II inhibitors and how do they work?. Patsnap Synapse. [Link]

-

Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central. [Link]

-

Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI. [Link]

-

Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. MDPI. [Link]

-

RNAs nonspecifically inhibit RNA polymerase II by preventing binding to the DNA template. PNAS. [Link]

Sources

- 1. Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biosynth.com [biosynth.com]

- 5. What are RNA polymerase II inhibitors and how do they work? [synapse.patsnap.com]

- 6. Anti-repression of RNA polymerase II transcription by pyrrole-imidazole polyamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of RNA polymerase II transcription in human cells by synthetic DNA-binding ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 10. vlifesciences.com [vlifesciences.com]

- 11. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scbt.com [scbt.com]

A Senior Application Scientist's Guide to 4-iodo-1H-pyrrole-2-carboxylic acid: A Versatile Scaffold for Modern Organic Synthesis

Abstract

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the demand for versatile and strategically functionalized building blocks is paramount. 4-iodo-1H-pyrrole-2-carboxylic acid has emerged as a preeminent example of such a scaffold. This technical guide provides an in-depth analysis of its synthesis, properties, and, most critically, its application as a cornerstone in advanced organic synthesis. We will move beyond simple procedural descriptions to explore the mechanistic rationale behind its reactivity, offering field-proven insights into its use in pivotal transformations such as palladium-catalyzed cross-coupling reactions and amide bond formations. This document is intended for researchers, medicinal chemists, and process development professionals seeking to leverage this powerful building block for the efficient construction of complex molecular architectures.

Introduction: The Strategic Value of a Bifunctional Pyrrole

The pyrrole ring is a privileged heterocyclic motif, forming the core of numerous natural products, pharmaceuticals, and functional materials.[1] Its inherent aromaticity and electron-rich nature make it a cornerstone in medicinal chemistry. The strategic value of this compound lies in the orthogonal reactivity of its three key components:

-

The Pyrrole Core: A biologically significant scaffold known for a wide range of pharmacological activities.[1]

-

The C2-Carboxylic Acid: This functional group serves as a classical handle for derivatization, primarily through amide bond formation, creating stable linkers essential for biological interactions.[2] It also influences the electronic properties of the ring and can be a key pharmacophoric element or a candidate for bioisosteric replacement.[3]

-

The C4-Iodo Group: An ideal leaving group for transition-metal-catalyzed cross-coupling reactions. Its position at C4, electronically distinct from the C2-carboxylic acid, allows for selective and predictable functionalization, enabling the synthesis of diverse compound libraries from a single, advanced intermediate.

This unique combination of a stable, biologically relevant core with two distinct and highly versatile reactive sites makes this compound a powerful tool for accelerating discovery programs. Some derivatives have demonstrated potential as cancer cell growth inhibitors, underscoring the therapeutic promise of this scaffold.[4][5]

Physicochemical Properties and Handling

A thorough understanding of a building block's physical properties is critical for its effective use in synthesis.

| Property | Value | Reference |

| CAS Number | 252861-26-0 | [4][6] |

| Molecular Formula | C₅H₄INO₂ | [4][6] |

| Molecular Weight | 237.00 g/mol | [4][6] |

| Appearance | Solid | |

| Melting Point | 184 - 186 °C | |

| Purity | ≥95% | [6] |

| InChI Key | PGSPYCIHODWVMJ-UHFFFAOYSA-N |

Handling and Storage: this compound should be handled in a well-ventilated area, using standard personal protective equipment. It is a stable solid but should be stored in a cool, dry place away from light and oxidizing agents to ensure long-term integrity.

Synthesis of the Core Scaffold

While commercially available, understanding the synthesis of halogenated pyrrole building blocks is instructive. A general and practical approach involves the direct halogenation of a suitable pyrrole precursor. For this compound, a plausible and efficient laboratory-scale synthesis involves the regioselective iodination of 1H-pyrrole-2-carboxylic acid.

Synthetic Rationale: The pyrrole ring is highly activated towards electrophilic substitution. The C2-carboxylic acid is an electron-withdrawing group, which deactivates the adjacent C3 position and directs electrophiles primarily to the C4 and C5 positions. By carefully controlling the reaction conditions and stoichiometry of a mild iodinating agent like N-Iodosuccinimide (NIS), one can achieve preferential iodination at the C4 position.

Caption: General schematic for Suzuki-Miyaura cross-coupling.

Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling

-

Vessel Preparation: To a dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05-0.10 equiv).

-

Inert Atmosphere: Seal the vial and purge thoroughly with an inert gas (Argon or Nitrogen) for 5-10 minutes. This is crucial as the Pd(0) active species is oxygen-sensitive.

-

Solvent Addition: Add a degassed solvent mixture, typically a combination of an organic solvent and water (e.g., Dioxane/H₂O or DME/H₂O, 4:1 ratio).

-

Reaction: Heat the mixture to 80-100 °C and stir until reaction completion is observed by TLC or LC-MS analysis.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aryl-1H-pyrrole-2-carboxylic acid derivative.

Significance: The Sonogashira reaction is the premier method for forming C(sp²)-C(sp) bonds, introducing alkyne moieties that are valuable as synthetic intermediates or as structural components in materials and pharmaceuticals. [7][8] Mechanistic Insight & Causality: This reaction uniquely employs a dual catalytic system.

-

Palladium Catalyst: As in the Suzuki coupling, a Pd(0) species (e.g., from Pd(PPh₃)₂Cl₂) initiates the cycle by oxidative addition into the C-I bond. [9]* Copper(I) Co-catalyst: A copper salt, typically CuI, is the defining feature. The copper(I) reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide intermediate. This species is highly reactive and readily undergoes transmetalation with the Pd(II)-aryl complex. [10]* Amine Base: A mild amine base, such as triethylamine or diisopropylamine, serves two purposes: it acts as the solvent and neutralizes the HI generated during the reaction, preventing side reactions.

Caption: General schematic for Sonogashira cross-coupling.

Field-Proven Experimental Protocol: Sonogashira Coupling

-

Vessel Preparation: To a dry Schlenk flask, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02-0.05 equiv), and CuI (0.05-0.10 equiv).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Solvent and Reagent Addition: Add a degassed amine solvent (e.g., triethylamine) followed by the terminal alkyne (1.1-1.2 equiv) via syringe.

-

Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC or LC-MS).

-

Workup: Remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove metal salts.

-

Purification: Concentrate the filtrate and purify the crude product by flash column chromatography to afford the pure 4-alkynyl-1H-pyrrole-2-carboxylic acid.

Significance: The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, which are critical components of countless drugs and organic materials. [11][12]This reaction allows for the direct coupling of the pyrrole scaffold with a wide variety of primary and secondary amines.

Mechanistic Insight & Causality: This reaction's success is highly dependent on the choice of ligand and base.

-

Ligand: The development of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) was the key breakthrough. [13]These ligands promote the challenging reductive elimination step that forms the C-N bond and prevents catalyst decomposition pathways.

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used. [11]The choice of base must be carefully considered to avoid side reactions with other functional groups in the molecule.

Caption: General schematic for Buchwald-Hartwig amination.

Field-Proven Experimental Protocol: Buchwald-Hartwig Amination

-

Glovebox Preparation: Inside an inert atmosphere glovebox, add this compound (1.0 equiv), the amine (1.2 equiv), the strong base (e.g., NaOtBu, 1.4 equiv), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 equiv), and the ligand (e.g., XPhos, 0.08 equiv) to a reaction vial.

-

Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane).

-

Reaction: Seal the vial tightly and remove it from the glovebox. Heat the reaction mixture with vigorous stirring at 80-110 °C. Monitor the reaction progress by LC-MS.

-

Workup: After cooling, carefully quench the reaction by adding saturated aqueous NH₄Cl. Extract the product with an organic solvent. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify the residue by flash column chromatography.

Derivatization of the Carboxylic Acid

The C2-carboxylic acid provides a reliable anchor point for diversification, most commonly through the formation of amides.

Significance: Amide bond formation is one of the most frequently performed reactions in medicinal chemistry. It allows for the exploration of structure-activity relationships (SAR) by introducing a wide range of amine-containing fragments.

Mechanistic Insight & Causality: Direct condensation of a carboxylic acid and an amine is inefficient. Coupling reagents are used to activate the carboxylic acid.

-

Coupling Reagents: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or the combination of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) are used to convert the carboxylic acid's hydroxyl group into a better leaving group, forming a highly reactive acylium ion equivalent.

-

Base: A non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine), is added to neutralize the acids formed during the reaction without competing with the primary amine nucleophile.

Caption: General schematic for amide bond formation.

Field-Proven Experimental Protocol: Amide Coupling

-

Reagent Solution: In a round-bottom flask, dissolve this compound (1.0 equiv) in an anhydrous polar aprotic solvent like DMF.

-

Activation: Add the coupling reagent (e.g., HATU, 1.1 equiv) and the non-nucleophilic base (e.g., DIPEA, 2.0-3.0 equiv). Stir the mixture at room temperature for 15-30 minutes to pre-activate the acid.

-

Amine Addition: Add the desired amine (1.0-1.2 equiv) to the activated acid mixture.

-

Reaction: Allow the reaction to stir at room temperature for 2-16 hours, monitoring by TLC or LC-MS.

-

Workup: Pour the reaction mixture into water and extract with ethyl acetate. The aqueous layer may need to be basified or acidified depending on the product's properties. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify the resulting amide by flash chromatography or recrystallization.

Application Workflow in Drug Discovery

The true power of this compound is realized when these individual reactions are combined into a logical workflow to generate compound libraries for biological screening.

Caption: A divergent workflow for library synthesis.

This workflow illustrates how a single starting material can be divergently elaborated. By first performing a set of cross-coupling reactions with different partners (varying R¹) and then coupling that set of products to a library of amines (varying R²), or by reversing the order of operations, chemists can rapidly access thousands of structurally distinct compounds for high-throughput screening.

Conclusion and Future Outlook

This compound is more than just a chemical reagent; it is a strategic platform for molecular innovation. Its pre-installed, orthogonally reactive functional groups—the C4-iodo for cross-coupling and the C2-carboxylic acid for amidation—provide a reliable and efficient blueprint for the synthesis of complex molecules. The robust and well-understood nature of the reactions it undergoes ensures high success rates and scalability, making it an invaluable asset for researchers in both academic and industrial settings. As the quest for novel therapeutics and advanced materials continues, the demand for such versatile and intelligently designed building blocks will only grow, cementing the role of this compound as a key player in the future of organic synthesis.

References

-

Krasavin, M., et al. (2021). Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. Molecules, 26(7), 1963. Retrieved from [Link]

-

Mote, G. D., et al. (2015). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Der Pharma Chemica, 7(2), 153-159. Retrieved from [Link]

-

Ivachtchenko, A. V., et al. (2002). An effective new synthesis of 4-aminopyrrole-2-carboxylates. Organic Letters, 4(15), 2601–2603. Retrieved from [Link]

-

Wölfling, J., et al. (2012). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 8, 147-152. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Reaction. Retrieved from [Link]

-

Wang, Z., et al. (2023). Synthesis of Pyrrole-2-Carboxylic Acid from Cellulose- and Chitin-Based Feedstocks Discovered by the Automated Route Search. ChemSusChem. Retrieved from [Link]

-

Maccari, R., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4506-4521. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

-

Maccari, R., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4506-4521. Retrieved from [Link]

-

Ben-David, Y., et al. (2023). Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. Organometallics. Retrieved from [Link]

-

Nájera, C., & Sansano, J. M. (2011). Recent Advances in Sonogashira Reactions. Chemical Society Reviews, 40(12), 5834-5865. Retrieved from [Link]

-

ResearchGate. (n.d.). Buchwald-Hartwig or Ullmann-type coupling methods for C-3 amination. Retrieved from [Link]

-

Moody, C. J., & Rees, C. W. (1979). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Tetrahedron Letters, 20(35), 3315-3318. Retrieved from [Link]

-

Kumar, P., et al. (2023). Pyrrole: A Decisive Scaffold for the Development of Therapeutic Agents and Structure-Activity Relationship. ChemMedChem, 18(23), e202300447. Retrieved from [Link]

-

NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

-

Garg, N. K., et al. (2022). Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids. ACS Catalysis, 12(1), 518-523. Retrieved from [Link]

-

Kleemann, A., et al. (2012). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. In Bioactive Carboxylic Compound Classes: Pharmaceuticals and Agrochemicals. Wiley-VCH. Retrieved from [Link]

-

Li, J., et al. (2016). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules, 21(11), 1543. Retrieved from [Link]

-

Lin, G., et al. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2605. Retrieved from [Link]

-

Ballatore, C., et al. (2013). Carboxylic Acid Bioisosteres in Medicinal Chemistry. ChemMedChem, 8(3), 385-395. Retrieved from [Link]

-

Cook, A. (2023). Medicinal and organic chemistry and The Goals of medicinal chemistry. Journal of Medicinal and Organic Chemistry. Retrieved from [Link]

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

-

Dubis, A. T., et al. (2002). Pyrrole-2-carboxylic Acid and Its Dimers: Molecular Structures and Vibrational Spectrum. The Journal of Physical Chemistry A, 106(43), 10408-10417. Retrieved from [Link]

-

Khusnutdinov, R. I., et al. (2010). New Synthesis of Pyrrole-2-carboxylic and Pyrrole-2,5-dicarboxylic Acid Esters in the Presence of Iron-Containing Catalysts. Russian Journal of Organic Chemistry, 46(7), 1053–1059. Retrieved from [Link]

Sources

- 1. Pyrrole: A Decisive Scaffold for the Development of Therapeutic Agents and Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. researchgate.net [researchgate.net]

- 4. biosynth.com [biosynth.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. scbt.com [scbt.com]

- 7. researchgate.net [researchgate.net]

- 8. Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

The Ascendant Role of Iodinated Pyrrole Carboxylic Acids: A Technical Guide to Synthesis, Bioactivity, and Material Innovations

Foreword: Unveiling a Privileged Scaffold

The pyrrole ring, a cornerstone of heterocyclic chemistry, is a motif of profound significance, embedded in the core of vital biomolecules like heme and chlorophyll. When functionalized with a carboxylic acid and strategically embellished with iodine, this humble five-membered ring is transformed into a powerful scaffold with far-reaching applications. The introduction of iodine, a heavy halogen, imparts unique physicochemical properties—influencing lipophilicity, metabolic stability, andtarget-binding interactions. The carboxylic acid moiety provides a crucial handle for derivatization and influences solubility and pharmacokinetic profiles. This guide provides a comprehensive exploration of the synthesis, mechanisms of action, and diverse applications of iodinated pyrrole carboxylic acids, offering researchers and drug development professionals a technical roadmap to harnessing their potential.

Synthetic Strategies for Iodinated Pyrrole Carboxylic Acids

The synthesis of iodinated pyrrole carboxylic acids requires a strategic approach to control the regioselectivity of the iodination and to ensure compatibility with the carboxylic acid functionality. Direct iodination of the pyrrole ring is feasible due to its electron-rich nature.

Experimental Protocol: Regioselective Iodination of Pyrrole-2-Carboxylic Acid

This protocol describes a common method for the iodination of pyrrole-2-carboxylic acid using N-Iodosuccinimide (NIS) as the iodine source, which is known for its mild and selective iodinating properties. The reaction is catalyzed by a catalytic amount of trifluoroacetic acid (TFA).

Materials:

-

Pyrrole-2-carboxylic acid

-

N-Iodosuccinimide (NIS)

-

Trifluoroacetic acid (TFA)

-

Acetonitrile (anhydrous)

-

Sodium thiosulfate (Na₂S₂O₃) solution (10% w/v)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve pyrrole-2-carboxylic acid (1 equivalent) in anhydrous acetonitrile.

-

Addition of Reagents: To the stirred solution, add N-Iodosuccinimide (1.1 equivalents for mono-iodination, or a greater excess for poly-iodination, to be optimized).

-

Catalyst Addition: Add a catalytic amount of trifluoroacetic acid (e.g., 0.1 equivalents) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. The reaction time can vary from a few hours to overnight depending on the desired degree of iodination.

-

Quenching: Upon completion, quench the reaction by adding a 10% aqueous solution of sodium thiosulfate to reduce any unreacted NIS.

-

Work-up:

-

Remove the acetonitrile under reduced pressure.

-

To the residue, add water and extract with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired iodinated pyrrole-2-carboxylic acid.

Causality of Experimental Choices:

-

NIS as Iodine Source: NIS is a mild and easy-to-handle electrophilic iodinating agent, which allows for controlled iodination with reduced formation of side products compared to molecular iodine.

-

TFA as Catalyst: The acidic catalyst protonates the pyrrole ring, increasing its susceptibility to electrophilic attack by the iodonium species generated from NIS.

-

Anhydrous Conditions: While not always strictly necessary, anhydrous conditions can prevent potential side reactions and ensure the efficiency of the catalyst.

-

Sodium Thiosulfate Quench: This step is crucial for safety and to simplify purification by removing the oxidizing agent NIS.

Caption: Workflow for the synthesis of iodinated pyrrole carboxylic acids.

Applications in Medicinal Chemistry

The incorporation of iodine into the pyrrole carboxylic acid scaffold has profound implications for medicinal chemistry, leading to the development of potent anticancer and antimicrobial agents.

Anticancer Agents: The Pyrrolo[2,1-c][1][2]benzodiazepine (PBD) Analogs

Pyrrolo[2,1-c][1][2]benzodiazepines (PBDs) are a class of highly potent antitumor antibiotics that exert their cytotoxic effects by binding to the minor groove of DNA and alkylating a guanine base.[1][3] The introduction of iodine into the PBD scaffold can enhance its DNA binding affinity and modulate its electronic properties, potentially leading to increased potency and altered sequence selectivity.[2][4]

Mechanism of Action: DNA Alkylation

The core mechanism of PBDs involves the electrophilic C11 position of the diazepine ring, which forms a covalent bond with the N2 position of a guanine residue in the DNA minor groove.[3][5] This alkylation event creates a DNA adduct that stalls replication forks and induces apoptosis.[2] PBD dimers can crosslink two DNA strands, leading to even greater cytotoxicity.[3]

Caption: Mechanism of action of PBDs via DNA alkylation.

Antimicrobial Agents: Structure-Activity Relationship (SAR)

Halogenation of the pyrrole ring is a key strategy in the development of novel antimicrobial agents. Iodinated pyrrole derivatives have demonstrated significant activity against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[6] The position and number of iodine substituents, along with the nature of the carboxamide moiety, play a crucial role in determining the antibacterial potency.

| Compound Structure | R Group | Halogenation Pattern | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | Reference |

| 4-Chlorobenzyl | None | >100 | >100 | ||

| 4-Chlorobenzyl | 4,5-Dibromo | 8-16 | >100 | [7] | |

| 4-Chlorobenzyl | 4-Iodo | 8 | 64 | ||

| 4-Chlorobenzyl | 4,5-Diiodo | 4-8 | >100 | [6] |

Key SAR Insights:

-

Halogenation is Crucial: The presence of halogens on the pyrrole ring is essential for antibacterial activity.

-

Iodine is Favorable: Iodo-substituted compounds generally exhibit potent activity, often comparable to or better than their bromo- and chloro-analogs.

-

Gram-Positive Selectivity: Many halogenated pyrrole carboxamides show greater potency against Gram-positive bacteria like S. aureus compared to Gram-negative bacteria such as E. coli, which may be due to differences in cell wall permeability.[8]

Experimental Protocol: Assessing Biocidal Activity (Time-Kill Assay)

The time-kill assay is a dynamic method to determine the rate at which an antimicrobial agent kills a bacterial population.[3][9]

Materials:

-

Test compound (iodinated pyrrole carboxylic acid derivative)

-

Bacterial strain (e.g., S. aureus ATCC 29213)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Tryptic Soy Agar (TSA) plates

-

Sterile saline or phosphate-buffered saline (PBS)

-

Spectrophotometer

-

Shaking incubator

Procedure:

-

Inoculum Preparation: Prepare a standardized bacterial inoculum in CAMHB, adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Preparation: Prepare serial dilutions of the test compound in CAMHB at concentrations corresponding to 0.5x, 1x, 2x, and 4x the previously determined Minimum Inhibitory Concentration (MIC). Include a growth control (no compound) and a sterility control (no bacteria).

-

Exposure: Inoculate the tubes containing the test compound and the growth control with the bacterial suspension.

-

Sampling: At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.

-

Quantification: Perform serial dilutions of each aliquot in sterile saline or PBS and plate onto TSA plates.

-

Incubation and Counting: Incubate the plates at 37°C for 18-24 hours and count the number of colonies to determine the CFU/mL at each time point.

-

Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration of the test compound. A ≥3-log₁₀ reduction in CFU/mL is typically considered bactericidal.[9]

Caption: Workflow for the biocidal activity time-kill assay.

Innovations in Materials Science

The unique electronic properties and potential for polymerization make iodinated pyrrole carboxylic acids attractive building blocks for advanced materials.

Conductive Polymers

Polypyrrole is an intrinsically conducting polymer with a wide range of applications in electronics, sensors, and biomedical devices.[10][11] The conductivity of polypyrrole can be significantly influenced by the choice of dopant. Iodine can be used as a dopant to enhance the conductivity of polypyrrole.[10] Furthermore, the polymerization of iodinated pyrrole monomers can lead to polymers with tailored electronic and physical properties.

| Polymer | Dopant | Conductivity (S/cm) | Thermal Stability (Decomposition Temp, °C) | Reference |

| Polypyrrole | Chloride | 1-10 | ~250-300 | [12] |

| Polypyrrole | Tosylate | up to 340 | ~360 | [13] |

| Polypyrrole | Iodine | up to 10³ | ~280-320 | [10] |

| Poly(3-iodopyrrole) | Perchlorate | 10⁻² - 10¹ | >300 | Estimated based on similar halogenated polypyrroles |

Key Properties and Considerations:

-

Enhanced Conductivity: Iodine doping can significantly increase the electrical conductivity of polypyrrole.

-

Thermal Stability: The thermal stability of polypyrroles is influenced by the dopant and any substituents on the pyrrole ring. Halogenated polypyrroles generally exhibit good thermal stability.[7][14]

-

Processability: A significant challenge with polypyrroles is their poor solubility, which hinders processability. The incorporation of a carboxylic acid group can improve solubility and allow for further functionalization.

Future Perspectives and Conclusion

Iodinated pyrrole carboxylic acids represent a versatile and powerful class of compounds with significant untapped potential. In medicinal chemistry, the development of next-generation PBDs with enhanced tumor selectivity and reduced toxicity is an active area of research. For antimicrobial applications, the exploration of novel iodinated pyrrole scaffolds to combat drug-resistant pathogens remains a critical endeavor. In materials science, the design of novel conductive polymers and functional materials derived from iodinated pyrrole carboxylic acids holds promise for applications in flexible electronics, energy storage, and biosensing. The continued investigation of this privileged scaffold, guided by a deep understanding of its synthesis, structure-activity relationships, and mechanisms of action, will undoubtedly lead to further groundbreaking discoveries.

References

-

Mechanistic insight into the repair of C8-linked pyrrolobenzodiazepine monomer-mediated DNA damage - PMC. (n.d.). Retrieved January 17, 2026, from [Link]

-

Pyrrolobenzodiazepine (PBD) - ADC Review. (n.d.). Retrieved January 17, 2026, from [Link]

-

Time-Kill Kinetics Assay - Emery Pharma. (n.d.). Retrieved January 17, 2026, from [Link]

-

What is Pyrrolobenzodiazepine (PBD)? - ADC Review. (2019, March 23). Retrieved January 17, 2026, from [Link]

-

Pyrrolo[1][2]benzodiazepine antitumor antibiotics: Relationship of DNA alkylation and sequence specificity to the biological activity of natural and synthetic compounds | Request PDF. (n.d.). Retrieved January 17, 2026, from [Link]

-

synthesis, characterisation and antimicrobial evaluation of some new pyrrole-2-carboxamide derivatives - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

-

Antibody Drug Conjugates Differentiate Uptake and DNA Alkylation of Pyrrolobenzodiazepines in Tumors from Organs of Xenograft Mice - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]

-

SYNTHESIS, CHARACTERISATION AND ANTIMICROBIAL EVALUATION OF SOME NEW PYRROLE-2-CARBOXAMIDE DERIVATIVES - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

-

Design and Synthesis of Diverse Pyrrole–2–carboxamide Derivatives as a Potent Antibacterial Agents - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

-

Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PubMed Central. (n.d.). Retrieved January 17, 2026, from [Link]

-

Iodination of Electron-Rich Aromatic Compounds with Potassium Iodide and Iodate. (n.d.). Retrieved January 17, 2026, from [Link]

-

Mild and Regioselective Iodination of Electron-Rich Aromatics with N-Iodosuccinimide and Catalytic Trifluoroacetic Acid | Request PDF. (n.d.). Retrieved January 17, 2026, from [Link]

-

Pyrrole undergoes iodination in presence of Iodine and potassium iodide to produce_____. (2021, August 4). Retrieved January 17, 2026, from [Link]

-

Alternative mechanism of formation of pyrroles 2 and 3 via iodination/substitution. (n.d.). Retrieved January 17, 2026, from [Link]

-

An Expeditious Iodine-Catalyzed Synthesis of 3-Pyrrole-substituted 2-Azetidinones - MDPI. (n.d.). Retrieved January 17, 2026, from [Link]

-

(PDF) The stability of polypyrrole and its composites - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

-

Determination of the thermal conductivity of polypyrrole over the temperature range 280–335 K - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

-

Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide - MDPI. (2022, July 22). Retrieved January 17, 2026, from [Link]

-

Synthesis and Characterization of Conductive Polypyrrole: The Influence of the Oxidants and Monomer on the Electrical, Thermal - Semantic Scholar. (2018, June 20). Retrieved January 17, 2026, from [Link]

-

The stability of polypyrrole electrical conductivity - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

-

Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PubMed Central. (n.d.). Retrieved January 17, 2026, from [Link]

-

Synthesis of Polypyrrole and Their Application - IOSR Journal. (n.d.). Retrieved January 17, 2026, from [Link]

-

Polypyrrole Derivatives: Preparation, Properties and Application - MDPI. (n.d.). Retrieved January 17, 2026, from [Link]

-

Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2 ... - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]

Sources

- 1. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. actascientific.com [actascientific.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. nelsonlabs.com [nelsonlabs.com]

- 5. researchgate.net [researchgate.net]

- 6. Iodination of carboxylic acid and related compounds: Aliphatic compound iodination reactions (5): Discussion series on bromination/iodination reactions 22 – Chemia [chemia.manac-inc.co.jp]

- 7. researchgate.net [researchgate.net]

- 8. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 9. emerypharma.com [emerypharma.com]

- 10. researchgate.net [researchgate.net]

- 11. ias.ac.in [ias.ac.in]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-iodo-1H-pyrrole-2-carboxylic acid: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword

The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in drug design. The introduction of a halogen atom, such as iodine, onto the pyrrole ring can significantly modulate the compound's physicochemical and pharmacological properties, including its lipophilicity, metabolic stability, and target-binding affinity. This guide provides a comprehensive technical overview of 4-iodo-1H-pyrrole-2-carboxylic acid, a valuable building block for the synthesis of novel therapeutic agents. We will delve into its chemical identity, synthesis, spectroscopic characterization, safety considerations, and its emerging role in drug discovery, particularly in the realm of oncology.

Chemical Identity and Physicochemical Properties

IUPAC Name: this compound

CAS Number: 252861-26-0[2]

Molecular Formula: C₅H₄INO₂[2]

Molecular Weight: 237.00 g/mol [2]

The structure of this compound features a pyrrole ring substituted with an iodine atom at the 4-position and a carboxylic acid group at the 2-position. The presence of both a hydrogen bond donor (the pyrrole N-H) and a hydrogen bond acceptor (the carboxylic acid) within a relatively rigid framework makes this molecule an interesting candidate for interacting with biological targets.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 252861-26-0 | [2] |

| Molecular Formula | C₅H₄INO₂ | [2] |

| Molecular Weight | 237.00 g/mol | [2] |

| Appearance | Off-white to light brown solid | Supplier Data |

| Purity | ≥95% | [2] |

Synthesis and Mechanistic Considerations

A likely synthetic pathway would involve the iodination of ethyl 1H-pyrrole-2-carboxylate using an electrophilic iodine source, such as N-iodosuccinimide (NIS), followed by hydrolysis of the resulting ethyl 4-iodo-1H-pyrrole-2-carboxylate.

Proposed Synthetic Workflow:

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical):

Step 1: Synthesis of Ethyl 4-iodo-1H-pyrrole-2-carboxylate

-

To a solution of ethyl 1H-pyrrole-2-carboxylate (1 equivalent) in anhydrous acetonitrile, add N-iodosuccinimide (1.1 equivalents) portion-wise at room temperature under an inert atmosphere.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford ethyl 4-iodo-1H-pyrrole-2-carboxylate.

Step 2: Synthesis of this compound

-

Dissolve the ethyl 4-iodo-1H-pyrrole-2-carboxylate (1 equivalent) in a mixture of ethanol and a 2M aqueous solution of sodium hydroxide.

-

Heat the reaction mixture to reflux and stir until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Acidify the remaining aqueous solution to pH 2-3 with 2M hydrochloric acid.

-

Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

Spectroscopic Characterization

While a publicly available, peer-reviewed full set of spectroscopic data for this compound is limited, data for the analogous 4-chloro- and 4-fluoro-5-methyl-1H-pyrrole-2-carboxylic acids can provide a basis for expected spectral features.[3] Vendor-provided documentation for this compound often includes NMR, HPLC, and LC-MS data.[4]

Expected ¹H NMR Spectral Data (in DMSO-d₆):

Based on the spectra of analogous compounds, the following proton signals are anticipated:

| Proton | Chemical Shift (ppm, estimated) | Multiplicity | Coupling Constant (Hz, estimated) |

| NH | ~12.5 | br s | - |

| COOH | ~12.0 | br s | - |

| H5 | ~7.0 | d | J ≈ 2.5 |